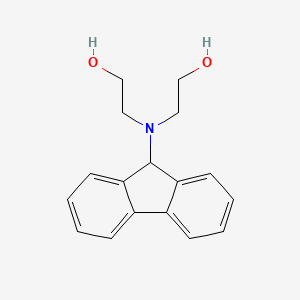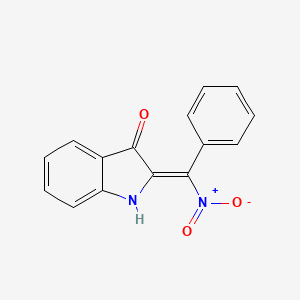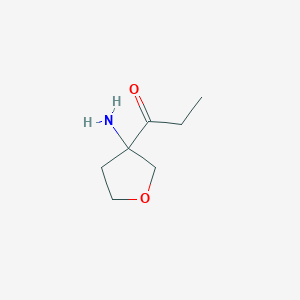
2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the methylamino group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thioamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other techniques to increase yield and purity while reducing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the methylamino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring or the ethanone moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring could play a crucial role in binding to the target site, while the methylamino group might influence the compound’s overall pharmacokinetics and dynamics.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one: Similar structure but with an amino group instead of a methylamino group.
2-(Methylamino)-1-(1,3-thiazol-5-yl)ethan-1-one: Similar structure but with a different thiazole ring position.
Uniqueness
2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one is unique due to the specific positioning of the methylamino group and the thiazole ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C6H8N2OS |
|---|---|
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(1,2-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-7-4-5(9)6-2-3-8-10-6/h2-3,7H,4H2,1H3 |
Clave InChI |
NVWUJOZGRSXRRM-UHFFFAOYSA-N |
SMILES canónico |
CNCC(=O)C1=CC=NS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)



![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
![[[(2R,3S,5R)-5-(4-amino-6-methyl-2-oxo-1H-quinazolin-8-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15251607.png)
![1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B15251608.png)

![Urea,N-(2,6-dimethylphenyl)-N-[imino(methylamino)methyl]-](/img/structure/B15251610.png)

